O-Phospho-DL-tyrosine
Overview
Description
O(4)-phosphotyrosine is a non-proteinogenic alpha-amino acid that is tyrosine phosphorylated at the phenolic hydroxy group. It is an O-phosphoamino acid, a tyrosine derivative, a non-proteinogenic alpha-amino acid and an aromatic amino acid. It is a conjugate acid of an O(4)-phosphonatotyrosine(2-).
Scientific Research Applications
Synthesis and Therapeutic Role in Modulation of Signal Transduction
O-phosphotyrosine (pTyr) analogues have significant implications in the modulation of intracellular signal transduction pathways related to diseases. The synthesis of pTyr mimetics like Pmp, Ppp, F2Pmp, and their analogues plays a critical role in disease-state modulation. These mimetics have been utilized in peptidomimetic ligands for proteins implicated in these pathways. Advances in the chemical synthesis of these compounds, including the preorganized side-chain cyclised pTyr mimetics and “bone-directing” residues like dpmF and CPP, have broadened the scope of their applications in therapeutic research (Wardle, Hudson, & Bligh, 2010).
Role in Mitochondrial Disorders and Nephropathies
Oxidative phosphorylation (OXPHOS) is a critical metabolic pathway in the human body, and O(4)-phosphotyrosine plays a vital role in it. Coenzyme Q10 (CoQ10), an essential component of OXPHOS, is crucial for ATP generation in the mitochondrial respiratory chain and protects against reactive oxygen species (ROS). Primary CoQ10 deficiencies, arising from genetic mutations, lead to heterogeneous phenotypes that can be addressed through early supplementation with CoQ10. This highlights the essential role of O(4)-phosphotyrosine in mitochondrial function and related disorders, including nephropathies (Ozaltin, 2014).
Genetically Encoding Phosphotyrosine in Bacteria
Recent research has focused on incorporating O-phosphotyrosine and its analogs, like Pmp, into recombinant proteins in bacteria, which is crucial for understanding tyrosine phosphorylation's role in cellular processes. This method, involving the use of orthogonal aminoacyl-tRNA synthetase/tRNA pairs, allows the site-specific incorporation of pTyr and Pmp into proteins, providing a valuable tool for dissecting the biological functions of tyrosine phosphorylation at specific sites in the proteome (Luo et al., 2017).
Interaction with Reactive Oxygen Species
The interaction between O(4)-phosphotyrosine and reactive oxygen species (ROS) has been studied in various contexts. For instance, vanadate-induced phosphotyrosine accumulation in cells is linked to the activation of the respiratory burst, highlighting the role of phosphotyrosine in cellular responses to oxidative stress (Trudel, Pâquet, & Grinstein, 1991).
Solubility and Binding Affinity in Drug Design
The solubility and binding affinity of O(4)-phosphotyrosine analogs, such as Pmp and F2Pmp, are critical in drug discovery efforts targeting signal transduction pathways. Their stability to hydrolysis and enhanced binding affinity in certain cases make them valuable components in the design of inhibitors and other therapeutic agents (Boresch et al., 2005).
Properties
IUPAC Name |
2-amino-3-(4-phosphonooxyphenyl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12NO6P/c10-8(9(11)12)5-6-1-3-7(4-2-6)16-17(13,14)15/h1-4,8H,5,10H2,(H,11,12)(H2,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWXELXMIBXGTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)OP(=O)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12NO6P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404615, DTXSID00865015 | |
Record name | O-PHOSPHO-DL-TYROSINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50404615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-Phosphonotyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00865015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41863-47-2 | |
Record name | O-Phosphonotyrosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41863-47-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O-PHOSPHO-DL-TYROSINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50404615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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